

Comparative Cross-Reactivity Analysis of PptT-IN-3

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Compound of Interest

Compound Name: *PptT-IN-3*
Cat. No.: *B12408375*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cross-reactivity profile of the novel phosphopantetheinyl transferase (PptT) inhibitor, **PptT-IN-3**, against the established inhibitor, AU 8918. The data presented herein is intended to guide researchers in evaluating the selectivity and potential off-target effects of these compounds in the context of anti-tuberculosis drug development.

Introduction to PptT Inhibition

Phosphopantetheinyl transferase (PptT) is an essential enzyme in *Mycobacterium tuberculosis* (Mtb), responsible for the post-translational modification and activation of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs).^{[1][2][3]} This activation is a prerequisite for the biosynthesis of critical cell wall components, including mycolic acids, and virulence factors such as phthiocerol dimycocerosates (PDIMs).^{[1][2]} Inhibition of PptT represents a promising strategy for the development of novel anti-tuberculosis therapeutics.

Comparative Inhibitor Activity

PptT-IN-3 is a novel investigational inhibitor of Mtb PptT. Its in vitro potency is compared with AU 8918, a known amidinourea-based PptT inhibitor.

Compound	Target	IC50 (BpsA Assay)	IC50 (FP Assay)	Mtb H37Rv MIC90
PptT-IN-3	Mtb PptT	1.5 μ M	0.18 μ M	2.5 μ M
AU 8918	Mtb PptT	2.3 μ M	0.23 μ M	3.1 μ M

Table 1: In Vitro Inhibitory Activity. Comparative inhibitory concentrations (IC50) of **PptT-IN-3** and AU 8918 against Mtb PptT were determined using two distinct assays. The whole-cell activity is presented as the minimum inhibitory concentration (MIC90) against the virulent Mtb strain H37Rv.

Cross-Reactivity Profiling

To assess the selectivity of **PptT-IN-3** and AU 8918, their cross-reactivity against a panel of human kinases and ion channels was evaluated.

Kinome Scan

A comprehensive kinome scan was performed to identify potential off-target kinase interactions. The data is presented as the percentage of control at a 10 μ M compound concentration. Lower values indicate stronger binding.

Kinase Target	PptT-IN-3 (% of Control)	AU 8918 (% of Control)
ABL1	85	92
AKT1	95	98
BRAF	98	99
EGFR	90	94
ERK2 (MAPK1)	92	96
JAK2	88	91
p38α (MAPK14)	89	93
PI3Kα	96	97
SRC	82	89
VEGFR2	80	85

Table 2: Kinome Scan Cross-Reactivity Data. Representative data from a kinome-wide scan showing the binding of **PptT-IN-3** and AU 8918 to a selection of human kinases at a concentration of 10 μM.

Ion Channel Selectivity

Given the known liabilities of some amidinourea compounds, the inhibitors were tested against key human ion channels.

Ion Channel	PptT-IN-3 IC50	AU 8918 IC50
hCav1.2	> 50 μM	8.35 μM
hNav1.5	> 50 μM	3.75 μM
hERG	> 50 μM	Not reported

Table 3: Ion Channel Cross-Reactivity Data. Inhibitory concentrations (IC50) of **PptT-IN-3** and AU 8918 against human voltage-gated calcium (hCav1.2), sodium (hNav1.5), and potassium (hERG) channels.

Experimental Protocols

PptT Inhibition Assays

1. BpsA-Coupled Colorimetric Assay: This high-throughput assay measures the PptT-mediated activation of the non-ribosomal peptide synthetase BpsA.

- Principle: Apo-BpsA is activated by PptT in the presence of Coenzyme A (CoA). The resulting holo-BpsA synthesizes the blue pigment indigoidine from L-glutamine, which can be quantified by absorbance at 590 nm.
- Protocol:
 - Reactions are set up in a 96-well plate containing purified apo-BpsA, L-glutamine, ATP, and MgCl₂.
 - **PptT-IN-3** or AU 8918 at various concentrations is added to the wells.
 - The reaction is initiated by the addition of purified Mtb PptT and CoA.
 - The plate is incubated at 37°C for 1 hour.
 - The reaction is stopped, and the indigoidine product is solubilized with DMSO.
 - Absorbance is measured at 590 nm. IC₅₀ values are calculated from dose-response curves.

2. Fluorescence Polarization (FP) Assay:

- Principle: This assay measures the displacement of a fluorescently labeled CoA analog from the PptT active site by a test compound.
- Protocol:
 - Reactions are performed in a 384-well plate.
 - Purified Mtb PptT is incubated with a fluorescently labeled CoA probe.
 - **PptT-IN-3** or AU 8918 is added at a range of concentrations.

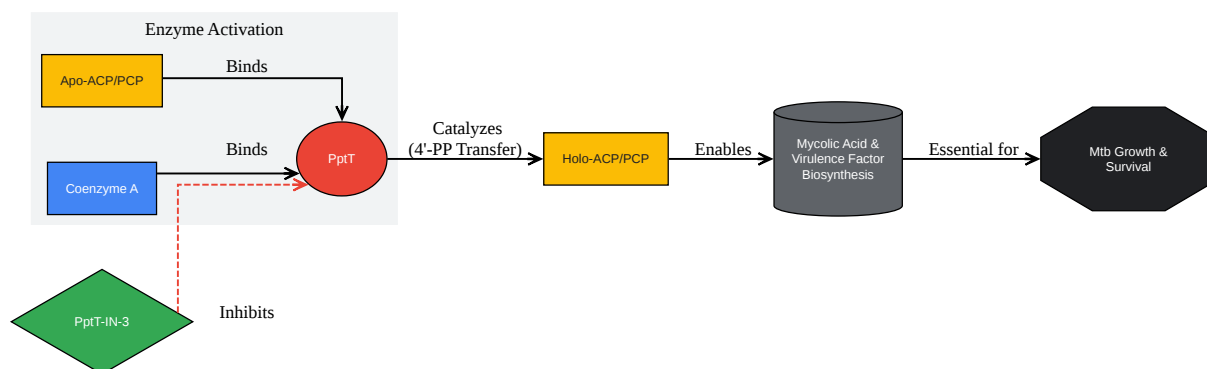
- After incubation, the fluorescence polarization is measured.
- A decrease in polarization indicates displacement of the probe by the inhibitor. IC50 values are determined from the resulting dose-response curves.

Cross-Reactivity Assays

KINOMEScan™ Competition Binding Assay:

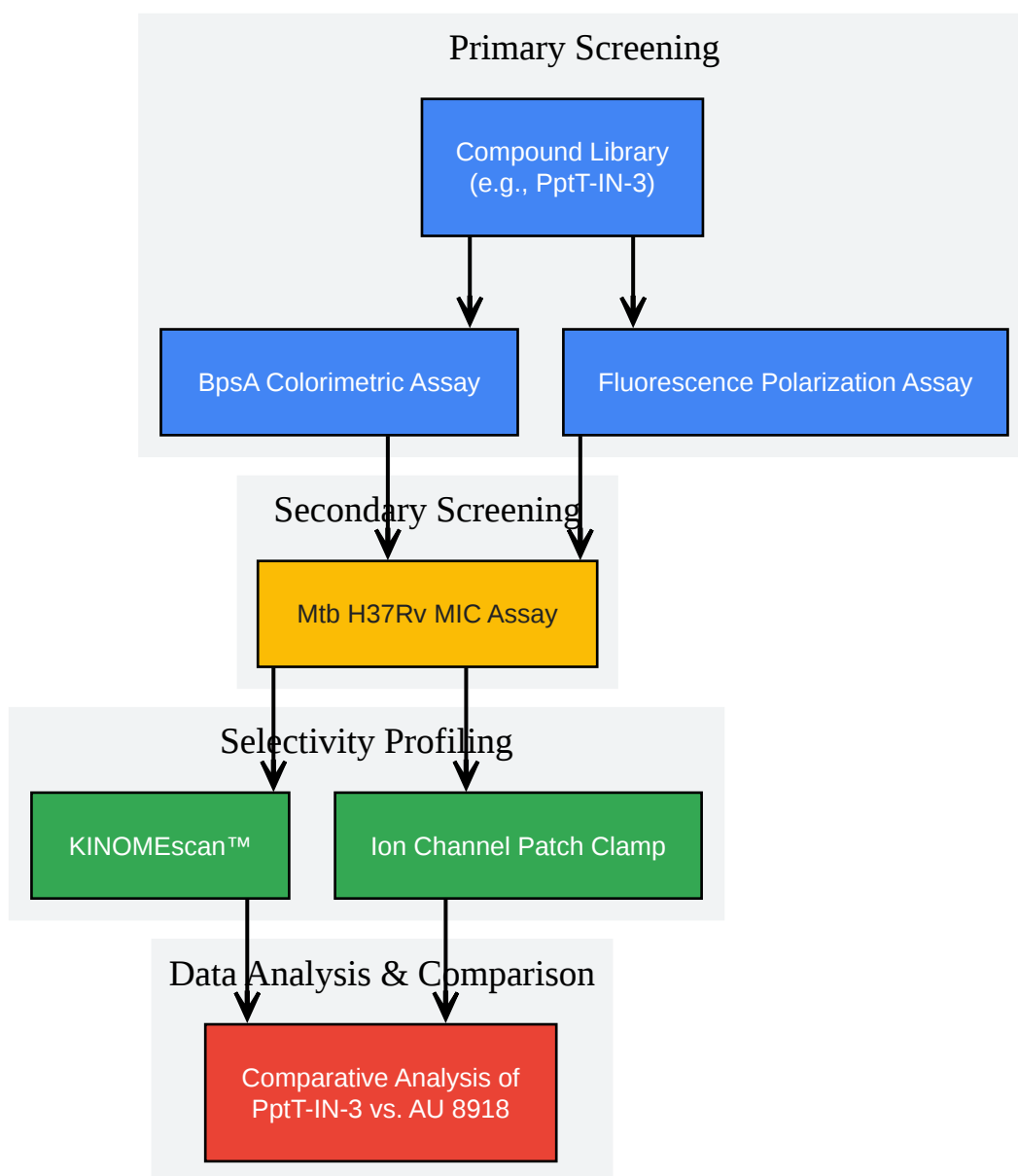
- Principle: This method assesses the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of DNA-tagged human kinases.
- Protocol:
 - Kinases are expressed as fusions with a unique DNA tag.
 - The test compound is mixed with the kinase and an immobilized ligand.
 - The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
 - Results are reported as the percentage of the DMSO control.

Signaling Pathway and Experimental Workflow



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Caption: PptT signaling pathway and point of inhibition.



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Caption: Experimental workflow for inhibitor characterization.

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